molecular formula C20H12Br2N2O2S2 B2804566 5-bromo-N-[5-[(5-bromothiophene-2-carbonyl)amino]naphthalen-1-yl]thiophene-2-carboxamide CAS No. 391224-13-8

5-bromo-N-[5-[(5-bromothiophene-2-carbonyl)amino]naphthalen-1-yl]thiophene-2-carboxamide

Cat. No. B2804566
CAS RN: 391224-13-8
M. Wt: 536.26
InChI Key: OQYASBHSLOTATN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains two bromothiophene groups, a naphthalene group, and an amide group . Bromothiophenes are derivatives of thiophene, a five-membered ring with four carbon atoms and one sulfur atom .


Chemical Reactions Analysis

Bromothiophenes can react with various aryl iodides bearing an electron-donating or electron-withdrawing substituent . They can also undergo reactions such as protodeboronation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Bromothiophenes are generally soluble in organic solvents but insoluble in water .

Scientific Research Applications

Photochemical Synthesis

Research on the photochemical behavior of halogenated thiophenes, such as the arylation of 5-halogenothiophene-2-carbonitrile and methyl 5-halogenothiophene-2-carboxylate, underscores the utility of these compounds in synthesizing aryl and heteroaryl derivatives through photochemical processes. This method facilitates the production of complex organic molecules, including naturally occurring bithiophenes, demonstrating the relevance of thiophene derivatives in organic synthesis and material science (D’Auria et al., 1989).

Electronic and Nonlinear Optical Properties

The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions and their study for electronic and nonlinear optical properties through DFT calculations exemplify the application of thiophene derivatives in exploring electronic materials. This research highlights the influence of thiophene on the electronic delocalization and nonlinear optical (NLO) behavior, useful for developing advanced materials for electronic and photonic applications (Ahmad et al., 2021).

Synthesis of Functionalized Thiophene Derivatives

The development of thiophene-based amide derivatives through various catalytic approaches, and their subsequent study for chemical reactivity and NLO properties, illustrate the potential of thiophene derivatives in creating materials with desired electronic and optical properties. This research is indicative of the strategic importance of thiophene compounds in synthesizing materials with potential applications in organic electronics and photonics (Kanwal et al., 2022).

Spasmolytic Activity and Drug Design

The design and synthesis of thiophene-based derivatives for spasmolytic activity represent another dimension of thiophene derivatives' application, underscoring their potential in medicinal chemistry. The study of these compounds for their spasmolytic effects, alongside structural and electronic property analyses through DFT calculations, suggests the viability of thiophene compounds in developing new therapeutic agents (Rasool et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, the mechanism of action would depend on the biological target of the drug .

Future Directions

The future research directions would depend on the application of this compound. If it’s a pharmaceutical compound, future research could involve improving its efficacy, reducing side effects, or finding new therapeutic applications .

properties

IUPAC Name

5-bromo-N-[5-[(5-bromothiophene-2-carbonyl)amino]naphthalen-1-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2N2O2S2/c21-17-9-7-15(27-17)19(25)23-13-5-1-3-11-12(13)4-2-6-14(11)24-20(26)16-8-10-18(22)28-16/h1-10H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYASBHSLOTATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2NC(=O)C3=CC=C(S3)Br)C(=C1)NC(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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